Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate
Overview
Description
Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate: is a synthetic organic compound with the molecular formula C19H26N2O4 and a molecular weight of 346.43 g/mol . This compound is characterized by its bicyclic structure, which includes a bicyclo[2.1.1]hexane core, and two carbamate groups attached to the 1 and 4 positions of the hexane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate typically involves the reaction of benzylamine with tert-butyl isocyanate in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters precisely. The purification steps are also scaled up, often involving continuous chromatography or large-scale recrystallization .
Chemical Reactions Analysis
Types of Reactions: Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Scientific Research Applications
Chemistry: Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved in its mechanism of action include enzyme inhibition and modulation of receptor activity.
Comparison with Similar Compounds
- Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate hydrochloride
- Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride
Comparison: this compound is unique due to its specific bicyclic structure and the presence of two carbamate groups . Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.1.1]hexanyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-17(2,3)25-16(23)21-19-10-9-18(12-19,13-19)20-15(22)24-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,22)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOFMEFJSSVWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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